molecular formula C21H30O5 B1198360 Adhumulone CAS No. 31769-65-0

Adhumulone

Cat. No. B1198360
CAS RN: 31769-65-0
M. Wt: 362.5 g/mol
InChI Key: LDXMPKMQIKGJFN-UHFFFAOYSA-N
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Description

Adhumulone is one of the alpha-acids found in the resin of hops (Humulus lupulus). It is a precursor to iso-alpha-acids, which are the predominant contributors to bitterness in beer .


Synthesis Analysis

Adhumulone is derived from the resin glands of the flowers of the hop plant. It is one of the alpha-acids that contribute to the bitterness of beer. The degree of bitterness imparted by hops depends on the degree to which otherwise insoluble alpha acids are isomerized during the boil . An HPLC method has been developed for the quantification of humulinones, α-acids, iso-α-acids, and reduced α-acids in commercial beer samples .


Molecular Structure Analysis

Adhumulone has a chemical formula of C21H30O5 . It contains a total of 56 bonds, including 26 non-H bonds, 6 multiple bonds, 7 rotatable bonds, 6 double bonds, 1 six-membered ring, 2 ketones (aliphatic), 3 hydroxyl groups, and 1 tertiary alcohol .


Chemical Reactions Analysis

Adhumulone, along with its “cousins” cohumulone, humulone, prehumulone, and posthumulone, are precursors to iso-alpha-acids, the predominant contributors to bitterness in beer . They undergo a transformation during the brewing process, contributing to the unique flavor profile of the beer .


Physical And Chemical Properties Analysis

Adhumulone has a density of 1.2±0.1 g/cm^3, a boiling point of 571.4±50.0 °C at 760 mmHg, and a vapor pressure of 0.0±3.6 mmHg at 25°C .

Safety and Hazards

There are some potential dangers associated with Adhumulone. It can interact with certain medications, such as anticoagulants, and can cause an increase in blood pressure. It can also cause gastrointestinal upset, such as nausea, vomiting, and diarrhea. Additionally, it can cause liver damage if taken in large doses .

Mechanism of Action

Target of Action

Adhumulone’s primary target is the enzyme Aldo-keto reductase 1B10 (AKR1B10), which is upregulated in various types of cancer and has been reported to promote carcinogenesis . Inhibition of AKR1B10 is an attractive means to specifically treat RAS-dependent malignancies .

Mode of Action

Adhumulone interacts with its target, AKR1B10, by inhibiting it. Unisomerised alpha-acids, including adhumulone, were tested for their inhibitory potential on AKR1B10. The results showed that adhumulone effectively inhibited AKR1B10-mediated farnesal reduction .

Biochemical Pathways

Adhumulone affects the biochemical pathways related to the aldo-keto-reductase superfamily. It is known to inhibit members of this superfamily, which includes AKR1B10 . The inhibition of AKR1B10 disrupts its normal function, leading to potential therapeutic effects against certain types of cancer .

Pharmacokinetics

It is known that adhumulone undergoes a transformation during the brewing process to produce iso-alpha acids, which are the primary contributors to a beer’s bitter taste .

Result of Action

The inhibition of AKR1B10 by Adhumulone could potentially lead to therapeutic effects against certain types of cancer, given that AKR1B10 is upregulated in various types of cancer and promotes carcinogenesis . Moreover, in the context of brewing, the transformation of Adhumulone into iso-alpha acids contributes to the bitterness of beer, balancing the sweetness of the malt .

Action Environment

The action, efficacy, and stability of Adhumulone can be influenced by various environmental factors. For instance, the brewing process, including factors such as boiling time and temperature, can influence the extent of Adhumulone’s transformation into iso-alpha acids . .

properties

IUPAC Name

3,5,6-trihydroxy-2-(2-methylbutanoyl)-4,6-bis(3-methylbut-2-enyl)cyclohexa-2,4-dien-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30O5/c1-7-14(6)17(22)16-18(23)15(9-8-12(2)3)19(24)21(26,20(16)25)11-10-13(4)5/h8,10,14,23-24,26H,7,9,11H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDXMPKMQIKGJFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(=O)C1=C(C(=C(C(C1=O)(CC=C(C)C)O)O)CC=C(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60953705
Record name 3,5,6-Trihydroxy-2-(2-methylbutanoyl)-4,6-bis(3-methylbut-2-en-1-yl)cyclohexa-2,4-dien-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60953705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

362.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5,6-Trihydroxy-2-(2-methylbutanoyl)-4,6-bis(3-methylbut-2-enyl)cyclohexa-2,4-dien-1-one

CAS RN

31769-65-0
Record name Adhumulone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031769650
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,5,6-Trihydroxy-2-(2-methylbutanoyl)-4,6-bis(3-methylbut-2-en-1-yl)cyclohexa-2,4-dien-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60953705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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